molecular formula C19H22ClN3O3 B277883 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

货号 B277883
分子量: 375.8 g/mol
InChI 键: AUJQEXCTKYJYCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B cells, which are involved in the development of various types of B-cell malignancies, including lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.

作用机制

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B cells, and its inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in the activation of downstream signaling pathways. This ultimately results in apoptosis of cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have minimal effects on non-cancerous cells, indicating that it may have a favorable safety profile.

实验室实验的优点和局限性

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is its ability to target the BCR signaling pathway, which is critical for the survival and proliferation of B cells in various types of B-cell malignancies. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.
One of the limitations of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all types of B-cell malignancies, as some cancers may have alternative signaling pathways that can compensate for the inhibition of BTK. Additionally, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide may have off-target effects on other kinases, which could lead to unwanted side effects.

未来方向

There are several future directions for the development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One potential area of research is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these treatments. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors, potentially leading to improved outcomes for patients with B-cell malignancies. Finally, there is also a need for the development of more potent and selective BTK inhibitors that can overcome some of the limitations of current therapies.

合成方法

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The final step in the synthesis involves the coupling of 3-chloro-4-(2-furoyl)aniline with butyric acid chloride in the presence of a base, followed by the addition of piperazine to form the final product.

科学研究应用

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including lymphomas and leukemias. These studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is able to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have synergistic effects when combined with other drugs commonly used in the treatment of these cancers.

属性

产品名称

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

分子式

C19H22ClN3O3

分子量

375.8 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-2-4-18(24)21-14-6-7-16(15(20)13-14)22-8-10-23(11-9-22)19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,24)

InChI 键

AUJQEXCTKYJYCG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

规范 SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。